molecular formula C22H28FN3O3 B10798940 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B10798940
M. Wt: 401.5 g/mol
InChI Key: CUPGQJUAAHWIIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ketanserin can be synthesized through a multi-step process involving the reaction of 4-(4-fluorobenzoyl)piperidine with 2-(2-aminoethyl)quinazolin-4(3H)-one. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Ketanserin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Ketanserin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperature, pH, and solvent choice to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketanserin derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups that enhance receptor binding .

Scientific Research Applications

Ketanserin is extensively used in scientific research for its ability to block 5-HT2A serotonin receptors. Its applications include:

Mechanism of Action

Ketanserin exerts its effects by selectively binding to and blocking 5-HT2A serotonin receptors. This action inhibits the receptor’s normal function, leading to various physiological effects such as reduced blood pressure and altered neurotransmitter release. The molecular targets include serotonin receptors in the brain and cardiovascular system, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ketanserin

Ketanserin’s uniqueness lies in its high selectivity for the 5-HT2A receptor, making it a valuable tool for studying serotonin-related processes. Its ability to block specific serotonin receptors with minimal off-target effects distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H28FN3O3

Molecular Weight

401.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H28FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h5-8,16,18-19H,1-4,9-14H2,(H,24,29)

InChI Key

CUPGQJUAAHWIIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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